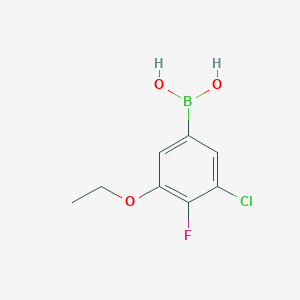

3-Chloro-5-ethoxy-4-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-ethoxy-4-fluorophenylboronic acid” is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups . Boronic acids are important in organic chemistry and biochemistry. They are used in various types of reactions, including Suzuki coupling, and can act as ligands for certain transition metals .

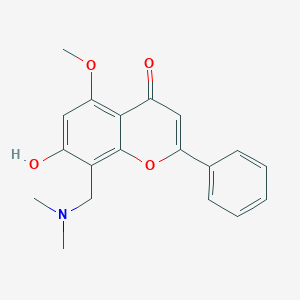

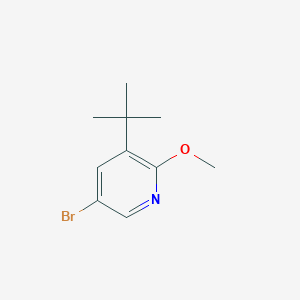

Molecular Structure Analysis

The molecular structure of “3-Chloro-5-ethoxy-4-fluorophenylboronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a chlorine atom, an ethoxy group, and a fluorine atom attached to it . The exact positions of these groups on the phenyl ring could not be determined from the available information.Chemical Reactions Analysis

As a boronic acid, “3-Chloro-5-ethoxy-4-fluorophenylboronic acid” can participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Scientific Research Applications

Fluorescence Quenching Studies

Research has explored the fluorescence quenching mechanism in boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, which is structurally similar to 3-Chloro-5-ethoxy-4-fluorophenylboronic acid. These studies focus on the quenching mechanism in various solvents and with different quenchers, providing insights into the photophysical properties of these compounds (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Novel Compounds

The synthesis of new derivatives based on boronic acids, including compounds structurally related to 3-Chloro-5-ethoxy-4-fluorophenylboronic acid, has been reported. These derivatives are synthesized via reactions like the Suzuki cross-coupling reaction, indicating the potential for these compounds in creating diverse chemical entities (Ikram et al., 2015).

Analytical Applications

Compounds like 3-Chloro-5-ethoxy-4-fluorophenylboronic acid have been used in analytical chemistry. For example, their derivatives are utilized in high-performance liquid chromatography for the simultaneous determination of various biological compounds (Scheinin, Chang, Kirk, & Linnoila, 1983).

High-Throughput Experimentation in Education

The use of phenylboronic acid derivatives in high-throughput experimentation, especially in educational settings, has been explored. This involves teaching students about contemporary laboratory techniques, including the use of boronic acids in cross-coupling reactions (Lee, Schmink, & Berritt, 2020).

Spectroscopic Studies

Systematic spectroscopic studies, such as FT-IR, FT-Raman, and SERS, have been conducted on phenylboronic acids, including compounds structurally related to 3-Chloro-5-ethoxy-4-fluorophenylboronic acid. These studies provide valuable information on the adsorption mechanisms and molecular interactions of these compounds (Piergies et al., 2013).

Preparation of Fluorinated Biphenyl Derivatives

Studies on the preparation of fluorinated biphenyl derivatives via Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles have included the use of phenylboronic acids. This research is significant in the context of green chemistry and the synthesis of novel materials (Sadeghi Erami et al., 2017).

properties

IUPAC Name |

(3-chloro-5-ethoxy-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-7-4-5(9(12)13)3-6(10)8(7)11/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAFYCSFDIBYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-ethoxy-4-fluorophenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)

![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)

![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2628456.png)